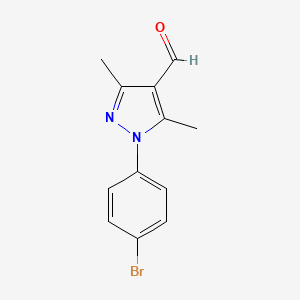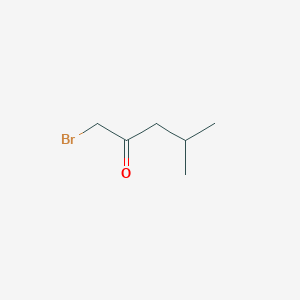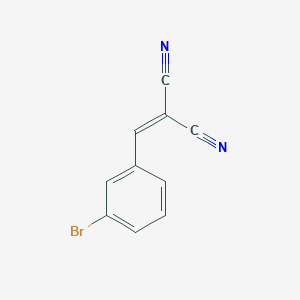![molecular formula C22H15Cl2N3O2S B3035128 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine CAS No. 303147-91-3](/img/structure/B3035128.png)
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has several functional groups including a chlorophenoxy group, a sulfinyl group, and a pyridinyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the sulfinyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfinyl group and the aromatic rings could influence its solubility, while the chlorine atoms might make it relatively dense .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives and Enzyme Inhibition
Pyrimidine derivatives, such as the compound , have been studied for their potential as enzyme inhibitors. In particular, pyrimidine rings have been synthesized with various substitutions to evaluate their binding modes to dihydrofolic reductase, an enzyme targeted in chemotherapy and antibacterial therapies. These studies are crucial for designing more effective inhibitors (Baker, Lourens & Jordaan, 1967).
Synthesis and Green Metric Evaluation
Research has also focused on synthesizing pyrimidine derivatives using environmentally friendly methods. An example is the modified synthesis of certain pyrimidines used in treating gastroesophageal reflux disease. These studies emphasize the need for green chemistry practices in drug synthesis, which is increasingly important in pharmaceutical research (Gilbile, Bhavani & Vyas, 2017).
Antimalarial and Antifolate Drug Studies
Compounds with pyrimidine structures have been extensively studied for their role in antimalarial therapies. Pyrimethamine, a known antifolate drug, has a pyrimidine structure that has been analyzed in crystal structures for better understanding of its interactions and effectiveness in treatment (Balasubramani, Muthiah & Lynch, 2007).
Nonlinear Optical (NLO) Properties
The pyrimidine ring is also significant in fields beyond medicine, such as in nonlinear optics (NLO). Studies have shown that thiopyrimidine derivatives exhibit promising NLO properties, making them suitable for optoelectronic applications. This research demonstrates the diverse potential of pyrimidine compounds in technological advancements (Hussain et al., 2020).
Hydrogen Bonding and Crystal Structures
Understanding the hydrogen bonding and crystal structures of pyrimidine derivatives has implications for their stability and reactivity. Studies focusing on anticonvulsant enaminones, which include pyrimidine structures, help in the design of more effective pharmaceutical compounds (Kubicki, Bassyouni & Codding, 2000).
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has unique physical properties), or synthetic chemistry (as a building block for more complex molecules) .
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-16-1-5-19(6-2-16)29-21-13-18(14-30(28)20-7-3-17(24)4-8-20)26-22(27-21)15-9-11-25-12-10-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQSKJSYJLTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



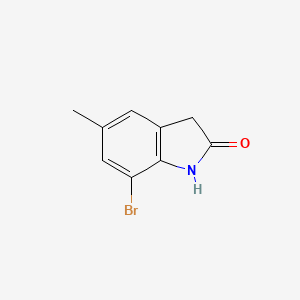
![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)
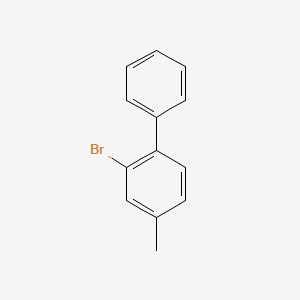

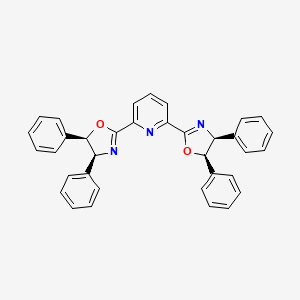
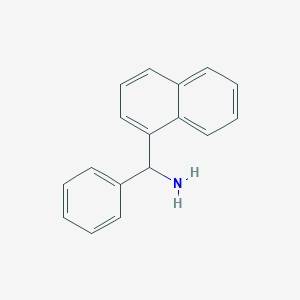
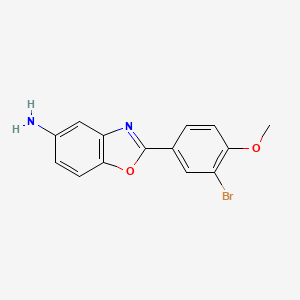
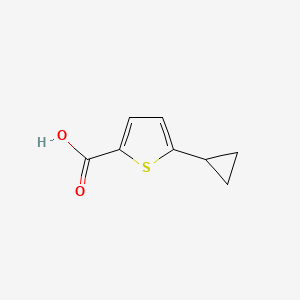
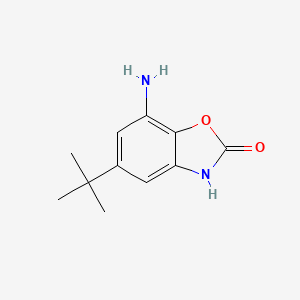
![4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3035058.png)
